molecular formula C19H23N5O8S B2877834 Ethyl 2-(2-(2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate CAS No. 1351614-56-6

Ethyl 2-(2-(2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate

Cat. No.: B2877834
CAS No.: 1351614-56-6
M. Wt: 481.48
InChI Key: NUGULAJYEAVUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex heterocyclic architecture, including a 1,2,4-oxadiazole ring, azetidine (4-membered nitrogen-containing ring), and a thiazole moiety, esterified with ethyl oxalate. Such structural complexity is characteristic of bioactive molecules in medicinal chemistry, where heterocycles like oxadiazoles and thiazoles are prized for their electronic properties and ability to engage in hydrogen bonding or π-π interactions . The synthesis of analogous compounds (e.g., substituted phenyl-1,2,4-oxadiazoles) typically employs coupling reactions followed by characterization via 1H NMR, IR, and mass spectrometry, as demonstrated in similar studies .

The oxalate salt form enhances solubility compared to free bases, a critical factor in pharmacokinetic optimization. However, detailed bioactivity data for this specific compound remain undisclosed in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

IUPAC Name

ethyl 2-[2-[[2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S.C2H2O4/c1-2-25-14(24)5-12-9-27-17(18-12)19-13(23)8-22-6-11(7-22)16-20-15(21-26-16)10-3-4-10;3-1(4)2(5)6/h9-11H,2-8H2,1H3,(H,18,19,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGULAJYEAVUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features several key structural components:

  • Oxadiazole ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
  • Azetidine and thiazole moieties : These contribute to the compound's pharmacological profile.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC19H29N5O
Molecular Weight375.5 g/mol
CAS NumberNot specified

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. For example, derivatives similar to those containing the thiazole moiety have been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.

Research Findings and Case Studies

  • In vitro Studies :
    • A study involving a series of thiazolidin derivatives demonstrated their ability to enhance glucose uptake in insulin-resistant cells, suggesting a potential role in metabolic disorders and cancer treatment .
    • Another investigation reported that compounds with similar structures exhibited high inhibition constants against specific cancer cell lines, indicating potent anticancer activity .
  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest strong interactions with proteins involved in cancer progression and bacterial resistance mechanisms .
  • Toxicity Assessment :
    • Preliminary toxicity assessments have shown that while some derivatives exhibit promising biological activity, they also possess varying degrees of cytotoxicity against normal human cell lines. This highlights the need for further optimization to enhance therapeutic indices .

Comparison with Similar Compounds

Structural Analog: Ethyl 2-(2-{[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamido}-1,3-thiazol-4-yl)acetate

Key Differences :

  • Heterocycle Substitution : The oxadiazole ring in the target compound is replaced with a 1,2,4-triazole in the analog . Triazoles exhibit greater metabolic stability due to reduced susceptibility to hydrolysis compared to oxadiazoles, which are electron-deficient and prone to ring-opening under acidic conditions.
  • Ring Size and Rigidity: The analog features a piperidine (6-membered) ring instead of azetidine (4-membered).
  • Functional Groups : The triazole analog includes a methyl group at the 1-position and a ketone at the 5-position, which may influence steric bulk and hydrogen-bonding capacity.

Table 1: Structural and Functional Comparison

Feature Target Compound Triazole Analog
Core Heterocycle 1,2,4-Oxadiazole 1,2,4-Triazole
Nitrogen Ring Azetidine (4-membered) Piperidine (6-membered)
Substituents Cyclopropyl on oxadiazole; oxalate salt Methyl on triazole; ketone on triazole
Predicted Solubility Enhanced (oxalate salt) Moderate (neutral ester)
Metabolic Stability Moderate (oxadiazole susceptibility to hydrolysis) High (triazole resistance to enzymatic degradation)

Theoretical Framework for Comparison

The "lumping strategy" (grouping structurally similar compounds) suggests that minor changes, like heterocycle substitution, significantly alter physicochemical properties . For instance:

  • Lipophilicity : Oxadiazoles are more lipophilic than triazoles, affecting blood-brain barrier penetration.
  • Electronic Effects : The electron-deficient oxadiazole may engage in charge-transfer interactions absent in triazoles.

Research Findings and Implications

  • Structural Characterization : Both compounds are validated via 1H NMR and IR, with mass spectrometry confirming molecular weights .

Preparation Methods

Synthesis of 3-Cyclopropyl-1,2,4-Oxadiazole-Azetidine Core

Key Steps :

  • Cyclopropane Carboxylic Acid Activation : Cyclopropanecarbonyl chloride is reacted with hydroxylamine to form the corresponding hydroxamic acid, followed by cyclization using trimethyl orthoformate under acidic conditions to yield 3-cyclopropyl-1,2,4-oxadiazole.
  • Azetidine Coupling : The oxadiazole intermediate is coupled with 1-azetidinecarboxylic acid using carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, achieving 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine.

Reaction Conditions :

Step Reagents Solvent Temperature Yield
Oxadiazole formation NH₂OH·HCl, trimethyl orthoformate EtOH 80°C 72%
Azetidine coupling EDC/HOBt DCM RT 65%

Thiazole Ring Construction

Methodology :

  • Bromination : 4-Acetophenone derivatives are brominated using Br₂ in acetic acid to form α-bromoacyl intermediates.
  • Thiazole Cyclization : The brominated compound reacts with thiourea in ethanol under reflux to generate the 4-thiazolylacetate ester.

Optimization :

  • Thiourea equivalents and reflux time (6–12 hours) critically influence yield (58–89%).

Amide Bond Formation and Esterification

Protocol :

  • The azetidine-oxadiazole intermediate is treated with 2-chloroacetyl chloride to form 2-(azetidin-1-yl)acetyl chloride, which is then coupled with the thiazole amine group using triethylamine as a base.
  • Ethyl ester groups are introduced via Fischer esterification with ethanol and sulfuric acid.

Spectroscopic Confirmation :

  • ¹H NMR : δ 1.25 (t, 3H, CH₂CH₃), 4.15 (q, 2H, OCH₂), 3.72 (m, 1H, azetidine-CH).
  • MS (ESI) : m/z 489.2 [M+H]⁺.

Oxalate Salt Precipitation

Final Step :

  • The free base is dissolved in hot ethanol and treated with oxalic acid dihydrate. Cooling precipitates the oxalate salt, which is filtered and dried.

Purity Data :

Parameter Value
Melting Point 162–164°C
HPLC Purity >98%

Critical Analysis of Synthetic Routes

  • Yield Limitations : Azetidine coupling steps exhibit moderate yields (60–70%) due to steric hindrance.
  • Salt Stability : Oxalate salts demonstrate superior crystallinity and stability compared to hydrochloride or sulfate forms.

Research Findings and Advancements

  • Green Chemistry : Recent protocols replace EDC/HOBt with polymer-supported carbodiimides, reducing waste.
  • Computational Modeling : DFT studies optimize cyclopropane-oxadiazole bond angles for enhanced bioactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.